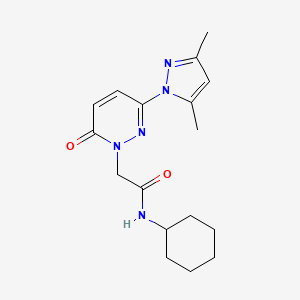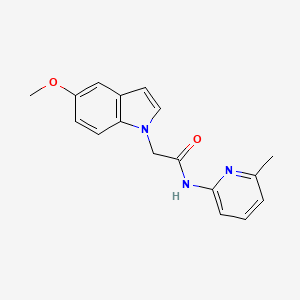![molecular formula C20H14FN5O2S B4501350 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4501350.png)
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide
Descripción general
Descripción
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C20H14FN5O2S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.08522404 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
Research by Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR dual inhibitors. They investigated various 6,5-heterocycles, including compounds related to 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide, to improve metabolic stability. This research contributes to the understanding of dual inhibitors' efficacy and metabolic pathways (Stec et al., 2011).
Benzodiazepine Receptor Study
Fookes et al. (2008) synthesized and evaluated substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, compounds structurally related to the chemical . These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central benzodiazepine receptors. Their study aids in understanding benzodiazepine receptor interactions (Fookes et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) conducted research on thiazolyl N-benzyl-substituted acetamide derivatives, closely related to the compound , for Src kinase inhibitory and anticancer activities. This study helps in understanding the role of such compounds in inhibiting cancer cell proliferation (Fallah-Tafti et al., 2011).
Antimicrobial Activity and Quantum Calculations
Research by Fahim and Ismael (2019) on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which have structural similarities to the compound , focused on their antimicrobial activity. Their work also included quantum calculations, providing insights into the reactivity and potential biomedical applications of these compounds (Fahim & Ismael, 2019).
Anti-Lung Cancer Activity
Hammam et al. (2005) studied novel fluoro-substituted benzo[b]pyran compounds, closely related to the chemical , for their anti-lung cancer activity. This research contributes to the development of new therapeutic agents for lung cancer (Hammam et al., 2005).
Propiedades
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2S/c21-14-6-2-1-5-13(14)15-8-9-19(28)26(25-15)11-18(27)24-20-23-17(12-29-20)16-7-3-4-10-22-16/h1-10,12H,11H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITWAAAGOYEATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501268.png)
![3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide](/img/structure/B4501272.png)
![3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4501289.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4501297.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4501304.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4501317.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine](/img/structure/B4501320.png)
![N-[4-(acetylamino)phenyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4501322.png)

![4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one](/img/structure/B4501334.png)

![N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4501356.png)
![4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B4501364.png)

